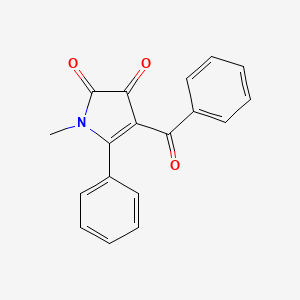![molecular formula C16H27ClN2O B14586070 4-Chloro-2,6-bis[(diethylamino)methyl]phenol CAS No. 61195-52-6](/img/structure/B14586070.png)
4-Chloro-2,6-bis[(diethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-bis(diethylaminomethyl)phenol is an organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a phenolic group substituted with chlorine and two diethylaminomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(diethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethylamine. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and diethylamine to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-2,6-bis(diethylaminomethyl)phenol follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-bis(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2,6-bis(diethylaminomethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-bis(diethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylaminomethyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Comparison
4-Chloro-2,6-bis(diethylaminomethyl)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
61195-52-6 |
|---|---|
Formule moléculaire |
C16H27ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
4-chloro-2,6-bis(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H27ClN2O/c1-5-18(6-2)11-13-9-15(17)10-14(16(13)20)12-19(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3 |
Clé InChI |
BJYCKQIRPZYKGD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
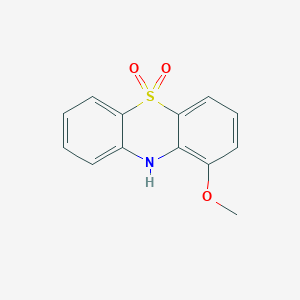
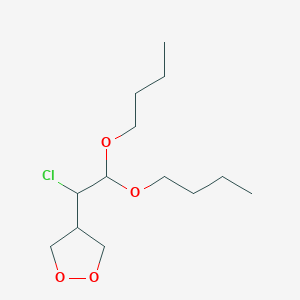
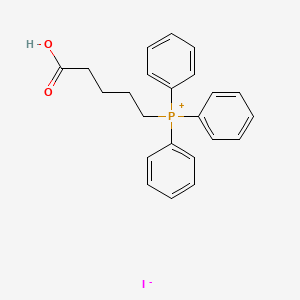
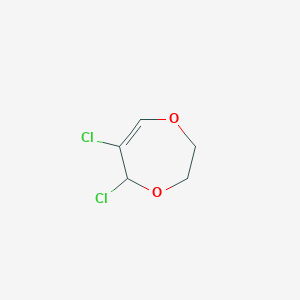
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
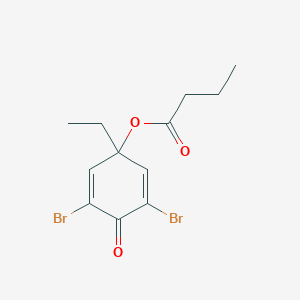

![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
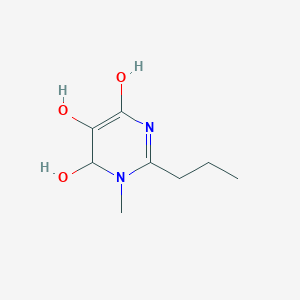
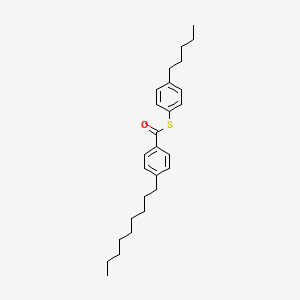
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
